2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic derivative featuring a triazolo[4,3-b]pyridazine core fused with a 3-methoxyphenyl substituent at position 6 and a thioacetamide linkage to a 5-methylisoxazole moiety. This structure combines pharmacophoric elements associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as inferred from structurally related compounds . Its synthesis likely involves cyclization of precursor hydrazides or thiosemicarbazides, followed by functionalization with aromatic and isoxazole substituents, a method analogous to other triazole derivatives .
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-11-8-15(23-27-11)19-17(25)10-28-18-21-20-16-7-6-14(22-24(16)18)12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,19,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETRSJWWWHXSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has been reported to act as a tubulin inhibitor. Tubulin is a globular protein and is the building block of microtubules, which are crucial for cell division and maintaining cell shape.
Mode of Action
Based on the action of the structurally similar compound mentioned above, it can be inferred that this compound might interact with tubulin, inhibiting its polymerization during cell division. This disruption of microtubule dynamics could lead to cell cycle arrest.
Biochemical Pathways
The structurally similar compound mentioned above has been shown to induce cell cycle arrest at the g2/m phase. This suggests that the compound could affect the cell cycle regulation pathway, leading to the inhibition of cell division and proliferation.
Result of Action
The compound’s action results in significant cytotoxicity in cells, as indicated by the structurally similar compound’s ability to induce cytotoxicity in SGC-7901 and HeLa cells. The compound disrupts microtubule dynamics, leading to cell cycle arrest and eventually inducing cell apoptosis.
Biological Activity
The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a novel class of bioactive molecules with potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₄H₁₅N₅O₂S
- Molecular Weight : 285.31 g/mol
- CAS Number : 1204298-34-9
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound with a similar scaffold demonstrated IC₅₀ values ranging from 0.008 to 0.014 μM against A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This was evidenced by immunofluorescence staining assays that showed significant alterations in microtubule structures upon treatment with these compounds .
The proposed mechanism involves binding to the tubulin protein, preventing its polymerization into microtubules. This action leads to cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation. The ability to disrupt microtubule dynamics is a common feature among many anticancer agents, including well-known drugs like paclitaxel and vincristine.
In Vitro Studies
A study conducted on various derivatives of triazolo[4,3-b]pyridazines revealed that certain modifications significantly enhance their antiproliferative effects. For example, compounds with methoxy substitutions showed improved potency compared to their unsubstituted counterparts. Table 1 summarizes the IC₅₀ values for selected compounds:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 4q | HT-1080 | 0.012 |
| CA-4 | A549 | 0.009 |
These results indicate that structural modifications can lead to enhanced biological activity.
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of these compounds, in vivo studies are essential for understanding their therapeutic potential in living organisms. Preliminary animal studies suggest that compounds similar to This compound exhibit promising antitumor activity without significant toxicity, making them suitable candidates for further development.
Comparison with Similar Compounds
Key Observations:
The 5-methylisoxazole moiety contributes to solubility and metabolic stability, as seen in isoxazole-based kinase inhibitors .
Q & A
Q. Q1. What are the key steps and challenges in synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Construct the triazolo-pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux in ethanol .
Thioether Linkage : Introduce the thioacetamide group using nucleophilic substitution (e.g., reaction with thiourea or mercaptoacetic acid derivatives) .
Isoxazole Coupling : Attach the 5-methylisoxazole moiety via amide bond formation using coupling agents like EDC/HOBt .
Challenges :
- Regioselectivity : Ensuring correct substitution on the triazolo-pyridazine ring requires precise temperature control (e.g., 60–80°C) and solvent selection (DMF or THF) .
- Purity : Side products from incomplete cyclization or oxidation require purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Q2. How is the compound’s structural identity confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 405.48) .
- IR Spectroscopy : Identify thioacetamide C=S stretches (~650 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from (e.g., MTT assay at 48 hours for cytotoxicity) .
- Structural Analogues : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-ethoxyphenyl in ) using SAR tables .
- Solubility Factors : Optimize DMSO concentration (<0.1%) to avoid false negatives in cellular assays .
Q. Q4. What computational strategies predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) by aligning the triazolo-pyridazine core in the ATP-binding pocket .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between acetamide and Lys745) .
- Pharmacophore Mapping : Identify critical features (e.g., methoxy group for hydrophobic contacts) using Schrödinger’s Phase .
Q. Q5. How can reaction yields be optimized for scale-up synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling ( reports 75% yield with Pd) .
- Solvent Optimization : Replace ethanol with acetonitrile to reduce reaction time from 24 to 12 hours .
- Microwave-Assisted Synthesis : Apply 150 W irradiation to improve cyclization efficiency (85% vs. 60% conventional) .
Q. Q6. What analytical techniques resolve spectral data contradictions (e.g., unexpected NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers in the acetamide group) by acquiring spectra at 25°C and 50°C .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to assign ambiguous triazole nitrogen signals .
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable (e.g., slow diffusion of hexane into DMSO) .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
